2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
Overview
Description
2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the phenoxy intermediate: This step involves the reaction of 4-methylphenol with an appropriate halogenated ethane derivative under basic conditions to form the phenoxy intermediate.
Introduction of the piperazine moiety: The phenoxy intermediate is then reacted with piperazine in the presence of a suitable base to form the piperazine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound might be used in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE would depend on its specific molecular targets and pathways. For example, if the compound is being investigated as a drug, it might interact with specific enzymes or receptors in the body to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLPHENOXY)-1-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Lacks the nitro group, which might affect its reactivity and biological activity.
2-(4-METHYLPHENOXY)-1-[4-(METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Contains a methyl group instead of a nitro group, potentially altering its chemical properties.
Uniqueness
The presence of the nitrobenzenesulfonyl group in 2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-15-6-8-16(9-7-15)28-14-19(23)20-10-12-21(13-11-20)29(26,27)18-5-3-2-4-17(18)22(24)25/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZYVQXWDBFNNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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